Product packaging for Methyl 4-phenylbutanoate(Cat. No.:CAS No. 2046-17-5)

Methyl 4-phenylbutanoate

Cat. No.: B1331465
CAS No.: 2046-17-5
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Description

Methyl 4-phenylbutanoate, also known as fema 2739 or methyl benzenebutanoate, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a sweet, floral, and fruit taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1331465 Methyl 4-phenylbutanoate CAS No. 2046-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylbutanoate
Source PubChem
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InChI

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYZGVBKMWFWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174421
Record name Methyl 4-phenylbutyrate
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Molecular Weight

178.23 g/mol
Source PubChem
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Physical Description

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Methyl 4-phenylbutanoate
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.996-1.002
Record name Methyl 4-Phenylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

2046-17-5
Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name Methyl 4-phenylbutyrate
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Record name METHYL 4-PHENYLBUTYRATE
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Record name Methyl 4-phenylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Context and Significance in Organic Synthesis

Methyl 4-phenylbutanoate has long been recognized as a valuable building block in organic synthesis. Its preparation is often achieved through the direct esterification of 4-phenylbutyric acid with methanol (B129727), a reaction typically catalyzed by an acid. ontosight.ai Another synthetic route involves the reaction of phenylacetyl chloride with cycl-isopropylidene malonate, followed by reflux in methanol, yielding the compound as a colorless oil. chemicalbook.com

The significance of this compound in synthetic chemistry lies in its versatile structure, which features a phenyl group and an ester functional group. This allows it to be a precursor in the synthesis of more complex molecules. For instance, it can be a starting material for the synthesis of cycloesters, where the benzylic position's reactivity is exploited to form a new ring structure. stackexchange.com

The compound and its derivatives are instrumental in various chemical reactions. For example, related structures like methyl 2,4-dioxo-4-phenylbutanoate are key intermediates in creating a diverse range of bioactive molecules and specialty chemicals through reactions such as Michael additions and condensation reactions. chemimpex.com The diketone structure of these related compounds allows for the synthesis of various derivatives. chemimpex.com

Current Research Landscape and Emerging Applications

The current research involving methyl 4-phenylbutanoate and its close analogs is diverse, spanning from materials science to potential therapeutic applications. Its inherent properties, such as its pleasant fruity and floral aroma, have cemented its use in the fragrance and flavor industries. myskinrecipes.comthegoodscentscompany.com It is recognized as a flavoring agent by regulatory bodies like the FDA and JECFA. nih.govfemaflavor.org

In the realm of materials science, derivatives of this compound are explored for developing new materials, including coatings and polymers, where they can enhance durability and resistance. chemimpex.com The extended aromatic systems in compounds like methyl 4-[4-(benzyloxy)phenyl]butanoate are particularly of interest in polymer chemistry.

Emerging research has also pointed towards the potential of this compound and related structures in the pharmaceutical sector. While direct therapeutic applications of this compound are still under investigation, it is being explored for its potential to act as a chemical chaperone in treating certain genetic disorders by helping to stabilize proteins. ontosight.ai Furthermore, derivatives such as methyl 2,4-dioxo-4-phenylbutanoate serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The study of how these compounds and their derivatives react to form various heterocyclic compounds, such as pyrrol-2-ones and pyrazoles, is an active area of research, with implications for the development of new biologically active molecules. researchgate.net

Field of ApplicationSpecific Use or Area of ResearchRelated Compound Example (if applicable)
Flavor and FragranceUsed as a flavoring and fragrance agent due to its fruity and floral aroma. myskinrecipes.comthegoodscentscompany.comlookchem.com-
CosmeticsAdditive to enhance the scent of products like lotions and creams. lookchem.com-
Organic SynthesisServes as a versatile building block for more complex molecules. stackexchange.comchemimpex.comMethyl 2,4-dioxo-4-phenylbutanoate chemimpex.com
Pharmaceutical DevelopmentIntermediate in the synthesis of anti-inflammatory and analgesic drugs; potential as a chemical chaperone. ontosight.aichemimpex.comMethyl 2,4-dioxo-4-phenylbutanoate chemimpex.com
Material ScienceDevelopment of new coatings and polymers. chemimpex.comMethyl 4-[4-(benzyloxy)phenyl]butanoate
AgrochemicalsPrecursor in the production of pest control agents. lookchem.comMethyl 3-bromo-2,4-dioxo-4-phenylbutanoate lookchem.com

Challenges and Opportunities in the Study of Methyl 4 Phenylbutanoate

Classical Approaches to Esterification of 4-Phenylbutanoic Acid

The most established method for synthesizing this compound is through the direct esterification of 4-phenylbutanoic acid with methanol (B129727). chemicalbook.com This reaction is a type of nucleophilic acyl substitution, where the alcohol (methanol) acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid. byjus.com

A prominent classical method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst. byjus.comwikipedia.org Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water produced as a byproduct is removed. wikipedia.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com

Another classical approach is base-catalyzed transesterification. In this method, an existing ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com While not a direct synthesis from the carboxylic acid, it represents a fundamental esterification strategy. The reaction is typically carried out using a strong base, such as sodium methoxide (B1231860), in methanol. masterorganicchemistry.comyoutube.com The base reacts with the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester. youtube.comresearchgate.net

Table 1: Comparison of Classical Esterification Methods

Feature Fischer-Speier Esterification Base-Catalyzed Transesterification
Reactants 4-Phenylbutanoic acid and methanol An ester and methanol
Catalyst Strong acid (e.g., H₂SO₄, HCl) Strong base (e.g., NaOCH₃)
Key Principle Acid-catalyzed nucleophilic acyl substitution Base-catalyzed nucleophilic acyl substitution
Driving Force Excess alcohol or removal of water Use of a strong nucleophile (alkoxide)
Byproduct Water Alcohol from the starting ester

Novel Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalytic systems and reaction conditions for the production of this compound.

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective than classical methods. Both homogeneous and heterogeneous catalysts are being extensively investigated for ester synthesis.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble catalyst in a solution. wikipedia.org In the context of esterification, this often involves the use of soluble metal complexes or organocatalysts. For instance, various Lewis acids, such as zinc(II) salts (e.g., ZnCl₂, ZnO), have been shown to be effective homogeneous catalysts for the esterification of carboxylic acids. nih.govacs.org The catalytic activity of these zinc salts is influenced by the nature of the counterion, with salts having poorly coordinating or basic Brønsted anions demonstrating higher efficacy. nih.govacs.org Research has shown that in the absence of a catalyst, the esterification of certain fatty acids can proceed to a limited extent, but the presence of a homogeneous catalyst like a zinc salt significantly increases the reaction rate and yield. acs.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, including ease of separation and catalyst recycling. wikipedia.org A variety of solid acid and base catalysts have been developed for esterification reactions. Materials like zeolites, sulfated zirconia, and various metal oxides have demonstrated potential as heterogeneous catalysts. researchgate.net For example, nickel-based heterogeneous catalysts have been explored for the transformation of fatty acids. rsc.org Polyoxometalate-based organic-inorganic hybrids have also been investigated as heterogeneous catalysts for hydrolysis of esters, a reverse reaction to esterification, indicating their potential applicability in the synthesis as well. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Ester Synthesis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Phase Same phase as reactants Different phase from reactants
Catalyst Examples Soluble metal salts (e.g., ZnCl₂), organocatalysts Zeolites, metal oxides, supported metals
Advantages High activity and selectivity, mild reaction conditions Easy separation and recycling of the catalyst
Disadvantages Difficult to separate from the reaction mixture Potentially lower activity, mass transfer limitations

Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions. researchgate.netnih.gov The synthesis of various esters, including flavor esters like methyl butyrate (B1204436), has been successfully achieved using lipases from different microbial sources, such as Aspergillus fumigatus and Candida antarctica. nih.govmdpi.com

The enzymatic synthesis of this compound would involve the reaction of 4-phenylbutanoic acid and methanol in the presence of a suitable lipase (B570770). These reactions are often carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards ester formation. mdpi.com The high selectivity of enzymes can be particularly advantageous when dealing with complex molecules or when specific stereochemistry is desired.

Solvent-Free and Environmentally Benign Synthetic Protocols

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and simplify the purification process. researchgate.net The esterification of fatty acids has been successfully carried out under solvent-free conditions using zinc(II) catalysts, where the gradual removal of water drives the reaction to completion. acs.org Similarly, enzymatic reactions can often be performed in solvent-free systems, where one of the reactants (e.g., the alcohol) can act as the solvent. mdpi.com The development of solvent-free protocols for the synthesis of this compound represents a significant step towards a more sustainable chemical industry. Research into Pechmann condensation using potassium hydrogensulfate as a catalyst under solvent-free conditions highlights the potential of this approach for various organic transformations. researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound and Analogues

The creation of specific stereoisomers of this compound and related compounds is crucial for various applications. This section details the advanced strategies employed to achieve high levels of stereoselectivity.

Asymmetric Hydrogenation Methodologies for Related Compounds

Asymmetric hydrogenation is a powerful tool for establishing chirality. In the context of compounds structurally related to this compound, such as unsaturated precursors, this method is of significant interest. For instance, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using a Ruthenium catalyst with SunPhos as the chiral ligand has been shown to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (85.4-91.8% ee). nih.govfigshare.com This approach is valuable for synthesizing common intermediates for ACE inhibitors. nih.govfigshare.com Further investigations into these reactions have revealed that partial isomerization of the resulting 2-hydroxy-4-arylbutenoic acids can occur during the hydrogenation process. nih.govfigshare.com

The efficiency of such hydrogenations can be remarkable, with turnover numbers (TON) reaching up to 2000 and turnover frequencies (TOF) of 200 h⁻¹ when applied to 2-oxo-4-phenylbutanoic acid, yielding an impressive 91.8% ee. nih.govfigshare.com The choice of ligand is critical; for example, C1-symmetric phosphino/phosphonite ligands have been used in the asymmetric hydrogenation of dehydroamino acid derivatives. nih.gov The development of earth-abundant metal catalysts, such as those based on manganese, is also a promising area of research for the asymmetric hydrogenation of ketimines, demonstrating high enantioselectivity even with minimally different alkyl groups. nih.gov

Below is a table summarizing the results of asymmetric hydrogenation for related compounds:

SubstrateCatalyst/LigandProductEnantiomeric Excess (ee)
(E)-2-oxo-4-arylbut-3-enoic acidsRu/SunPhos2-hydroxy-4-arylbutanoic acids85.4-91.8%
2-oxo-4-phenylbutanoic acidRu/SunPhos2-hydroxy-4-phenylbutanoic acid91.8%

Enantioselective Bioreductions for Chiral Precursors

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. The asymmetric bioreduction of prochiral ketones is a key strategy for obtaining chiral alcohols, which can serve as precursors to compounds like this compound. For example, the enantioselective reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol (B1222856) has been successfully carried out using Saccharomyces cerevisiae in a glycerol-modified cell culture. researchgate.net

The use of biocatalysts like Lactobacillus paracasei BD71 has also been optimized for the asymmetric bioreduction of 4-phenyl-2-butanone, achieving high conversion and enantiomeric excess. researchgate.net Under optimized conditions (pH 7, 29°C, 66 hours incubation, 189 rpm agitation), a conversion of 98.19% and an enantiomeric excess of 99.15% for (S)-4-phenyl-2-butanol were reported. researchgate.net This resulted in a 97% yield of the (S)-alcohol with >99% ee and >99% conversion. researchgate.net

The reaction medium can significantly influence the outcome. Studies have shown that using natural deep eutectic solvents (NADES) with low water content can enhance enantioselectivity. researchgate.net For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone by baker's yeast in a choline (B1196258) chloride:glycerol NADES with 30% (v/v) water showed the highest enantioselectivity. researchgate.net

The following table presents data on the enantioselective bioreduction of a precursor to a chiral alcohol:

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee) (%)
4-phenyl-2-butanoneLactobacillus paracasei BD71(S)-4-phenyl-2-butanol98.1999.15
1-(3,4-dimethylphenyl)ethanoneSaccharomyces cerevisiae(S)-alcohol-High

Chiral Resolution Techniques for this compound Derivatives

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This is particularly relevant for derivatives of this compound. The most common approach involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

Chromatographic methods are highly effective for achieving high-purity enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven successful in separating the enantiomers of various chiral compounds. researchgate.net The choice of mobile phase and modifiers, like alcohol concentration, can significantly affect the separation. researchgate.net

Other chromatographic techniques for chiral resolution include gas chromatography (GC) and supercritical fluid chromatography (SFC). mdpi.com In some cases, crystallization-based methods like preferential crystallization or resolution by entrainment can be employed. wikipedia.org For instance, seed crystals of one enantiomer can induce the crystallization of that same enantiomer from a racemic solution. wikipedia.org

Mechanistic Investigations of Formation Reactions

Understanding the detailed reaction pathways and the kinetic and thermodynamic factors governing the synthesis of this compound is essential for process optimization and the development of new synthetic strategies.

Detailed Reaction Pathway Elucidation

The synthesis of cyclic esters (lactones) from this compound involves several steps. One proposed pathway includes benzylic bromination, followed by displacement with cyanide, ester hydrolysis, reduction of the resulting acid to an alcohol, nitrile hydrolysis, and finally, acid-catalyzed lactone formation. stackexchange.com

In the context of asymmetric hydrogenation, mechanistic studies, including detailed DFT calculations, have provided deep insights. For the asymmetric transfer hydrogenation (ATH) of ketones catalyzed by ruthenium complexes, it was initially thought to proceed through a six-membered pericyclic transition state. mdpi.com However, recent studies suggest that in solution, the reaction follows a two-step pathway involving an initial hydride transfer, which establishes the asymmetry, followed by a proton transfer from the solvent or the ligand. mdpi.com The nature of the ligand, such as the substituents on the sulfonyl group (e.g., p-tolyl, mesityl, or 1-naphthylsulfonyl), can significantly impact catalytic activity and enantioselectivity. mdpi.com

Kinetic and Thermodynamic Considerations in this compound Synthesis

Kinetic and thermodynamic parameters are crucial for understanding and controlling chemical reactions. In asymmetric hydrogenation, the rate of reaction can be significantly influenced by the catalyst structure. For example, in rhodium-catalyzed hydrogenations, heteroligand complexes have been shown to be more efficient than their homoligand counterparts, demonstrating a synergic effect on the reaction rate. nih.gov

The chiral inversion of related compounds, such as the active metabolite of an anti-rheumatic agent, has been studied in detail. nih.gov The process for R(-)-KE-748, a compound with a similar 4-phenylbutanoic acid backbone, is believed to proceed via the formation of a CoA-thioester intermediate, similar to the chiral inversion of R(-)-ibuprofen. nih.gov However, the enzymes involved in the formation of the CoA-thioester differ between the two compounds. nih.gov Studies with isolated rat hepatocytes showed that the chiral inversion of R(-)-KE-748 was strongly inhibited by benzoic acid, a substrate for medium-chain fatty acid CoA ligase, indicating the involvement of this enzyme family in the reaction pathway. nih.gov

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for nucleophilic acyl substitution reactions.

Acid-Catalyzed Hydrolysis and Mechanism

The acid-catalyzed hydrolysis of this compound is a reversible reaction that yields 4-phenylbutanoic acid and methanol. chemistrysteps.comwikipedia.org This process is essentially the reverse of Fischer esterification and requires an excess of water to shift the equilibrium toward the products. chemistrysteps.comlibretexts.org The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which provides the necessary hydronium ions (H₃O⁺). libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk The positive charge is delocalized through resonance. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy (B1213986) group's oxygen atoms, converting the methoxy group into a good leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis and Mechanism

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the carboxylic acid (a carboxylate) and methanol. chemistrysteps.comwikipedia.org The reaction is driven to completion because the final deprotonation step is essentially irreversible. chemistrysteps.com

The mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. wikipedia.orgepa.gov

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as the leaving group, forming 4-phenylbutanoic acid. chemistrysteps.com

Reaction Condition Products Typical Yield
Acid Hydrolysis (H₂SO₄, H₂O, reflux)4-Phenylbutanoic acid + Methanol~85%
Base Hydrolysis (NaOH(aq), reflux)Sodium 4-phenylbutanoate + Methanol~90%

Enzymatic Hydrolysis Studies

Enzymatic hydrolysis offers a highly selective method for the transformation of esters under mild conditions. Lipases are a class of enzymes commonly employed for this purpose. Studies on analogous esters, such as ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated the effectiveness of various lipases, including those from Pseudomonas sp. (lipase PS) and Candida cylindracea, in catalyzing hydrolysis. scielo.br The reaction rate and enantioselectivity of enzymatic hydrolysis can be influenced by factors such as pH and the specific enzyme used. scielo.br For instance, the hydrolysis of ethyl 3-amino-4-phenylbutanoate has been shown to be affected by the presence of organic co-solvents. u-szeged.hu These enzymatic methods are particularly valuable for the kinetic resolution of racemic esters, yielding enantiomerically enriched products.

Transesterification Processes and Solvent Effects

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, creating a new ester. nih.gov For this compound, this involves reacting it with another alcohol in the presence of an acid or base catalyst. Research has shown that the transesterification of methyl 4-phenylbutyrate (B1260699) with hexanol can achieve a conversion of 94% under solvent-free conditions using a solid acid catalyst. rsc.org

The choice of solvent can significantly impact the rate and efficiency of transesterification, particularly in enzyme-catalyzed reactions. nih.gov In lipase-catalyzed transesterification, the hydrophobicity of the organic solvent can influence the enzyme's activity. For example, Candida cylindracea lipase shows higher activity in more hydrophobic solvents. nih.gov The use of methanol as a solvent during the analysis of related compounds has been observed to cause transesterification, highlighting the importance of solvent selection. researchgate.net

Reactions Involving the Phenyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction for introducing new functional groups. numberanalytics.com

Electrophilic Aromatic Substitution Reactions

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The substituent already present on the ring dictates the rate of reaction and the position of the incoming electrophile. The alkyl chain attached to the phenyl ring in this compound is an activating group. Activating groups increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. wvu.edu

Hydrogenation and Reduction of the Phenyl Ring

The selective hydrogenation of the phenyl ring in this compound to yield methyl 4-cyclohexylbutanoate is a significant transformation, often employed to modify the lipophilicity and steric profile of the molecule. This reduction is typically achieved through catalytic hydrogenation under various conditions. The choice of catalyst, solvent, and reaction parameters such as temperature and pressure plays a crucial role in the efficiency and selectivity of the reaction.

Commonly used catalysts for this transformation include noble metals like palladium and platinum, often supported on carbon. For instance, catalytic hydrogenation using palladium on charcoal (Pd/C) is a well-established method. google.com Another effective catalyst is the Nishimura catalyst (rhodium-platinum oxide), which is known for its high activity in hydrogenating aromatic rings at room temperature without causing racemization at adjacent chiral centers. lookchem.com

The process can be part of a multi-step synthesis. For example, a synthetic route to (R)-2-hydroxy-4-phenylbutanoate involves a sequence of condensation, esterification, and enzymatic reduction, followed by a final hydrogenation step to saturate the phenyl ring if the cyclohexyl analogue is desired. google.com In some applications, the hydrogenation is performed on a derivative of this compound. For instance, ethyl 2-hydroxy-4-phenylbutyrate can be hydrogenated to ethyl (S)-2-hydroxy-4-cyclohexylbutyrate. lookchem.com

The table below summarizes representative catalytic systems for the hydrogenation of the phenyl ring in phenylalkanoic acid esters.

CatalystSubstrateProductKey FeaturesReference
Nishimura Catalyst (Rh-Pt oxide)Chiral α-Hydroxy Esters (e.g., Ethyl 2-hydroxy-4-phenylbutyrate)Ethyl (S)-2-hydroxy-4-cyclohexylbutyrateHigh activity at room temperature; avoids racemization. lookchem.com
Palladium on Silk-FibroinAromatic compoundsCyclohexyl derivativesHighly chemoselective method. nih.gov
10% Palladium on CharcoalGeneral aromatic ringsSaturated cycloalkanesStandard, widely used method for catalytic hydrogenation. google.com

Reactions at the Butanoate Backbone

Alpha-Carbon Reactivity and Enolate Chemistry

The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses acidic protons that can be abstracted by a suitable base to form a lithium ester enolate. This enolate is a potent nucleophile and serves as a key intermediate in various carbon-carbon bond-forming reactions.

The generation of the enolate is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). cdnsciencepub.com The resulting enolate can then react with various electrophiles. For example, the reaction with aldehydes or ketones, such as phenylethanal, leads to β-hydroxy esters in good yields. cdnsciencepub.com This aldol-type addition is a powerful tool for extending the carbon chain.

Another important transformation involving the enolate is α-hydroxylation. The trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) of this compound, a derivative of the enolate, can undergo oxygenation in the presence of molecular oxygen and a nickel(II) catalyst, such as Ni(mac)₂, to yield an α-siloxy ester. Subsequent desilylation with a fluoride (B91410) source affords methyl 2-hydroxy-4-phenylbutanoate. oup.com This method provides a direct route to introduce a hydroxyl group at the α-position.

The table below details the reaction of a this compound-derived enolate with an electrophile.

Enolate PrecursorReagentsElectrophileProductReference
This compound1. LDA, THF, -78°CPhenylethanalMethyl 3-hydroxy-2-(phenylmethyl)-4-phenylbutanoate cdnsciencepub.com
Trimethylsilyl ketene acetal of this compound1. O₂, Ni(mac)₂, isobutyraldehyde (B47883) 2. KF, MeOHO₂Methyl 2-hydroxy-4-phenylbutanoate oup.com

Functionalization of the Butanoate Chain

The butanoate chain of this compound can be functionalized at various positions to introduce new chemical moieties. A common strategy involves targeting the benzylic position (the carbon adjacent to the phenyl ring) due to its enhanced reactivity.

One approach begins with benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting bromide can then be displaced by a nucleophile, such as cyanide, to introduce a nitrile group. Subsequent chemical transformations can convert the ester and nitrile groups into other functionalities. For instance, hydrolysis of the ester to a carboxylic acid, followed by reduction of the acid to an alcohol and hydrolysis of the nitrile, can lead to the formation of a lactone. stackexchange.com

Direct functionalization of C-H bonds is also possible. Photocatalytic methods can be employed for the C-H functionalization of carboxylic acids and their derivatives, offering a modern approach to introduce new bonds under mild conditions. liverpool.ac.uk Furthermore, derivatives of this compound can undergo various reactions. For example, the ester group in related compounds can be reduced to a primary alcohol using reducing agents. The introduction of an amino group, as in methyl 4-amino-3-phenylbutanoate, opens up further possibilities for derivatization through reactions at the amino group.

Catalytic Reactivity and Transformations

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives can participate in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. wiley.com Nickel-catalyzed reactions have proven particularly effective for forming new carbon-carbon bonds. researchgate.net

A notable example is the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. This methodology has been applied to synthesize derivatives such as ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, demonstrating the utility of this approach in building molecules with specific functionalities. nih.gov

Furthermore, nickel catalysis can achieve enantioconvergent cross-coupling reactions. For instance, a racemic α-chloro ester can be coupled with an organozinc reagent derived from 3-phenylpropyl bromide to produce ethyl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate in high yield and enantiomeric excess. caltech.edu This highlights the power of metal catalysis in controlling stereochemistry.

Catalyst SystemCoupling PartnersProductReaction TypeReference
Nickel/Ligand ComplexAryl Halide + Alkyl HalideEthyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoateC(sp²)-C(sp³) Cross-Coupling nih.gov
Nickel/(S,R)-L1 LigandEthyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate + (3-phenylpropyl)zinc(II) bromideEthyl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoateEnantioconvergent Cross-Coupling caltech.edu

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for transforming this compound and its derivatives. These reactions often rely on the use of small organic molecules to catalyze chemical transformations with high efficiency and selectivity.

While direct organocatalytic transformations on the parent this compound are less documented, reactions on closely related structures, such as methyl 2,4-dioxo-4-phenylbutanoate, are well-established and demonstrate the potential reactivity. For instance, N-heterocyclic carbenes (NHCs) can catalyze the enantioselective [3+3] annulation of methyl 2,4-dioxo-4-phenylbutanoate with α,β-unsaturated aldehydes to produce optically active δ-oxoesters. nih.gov

Similarly, organocatalytic Michael additions are prominent. Chiral thiourea-derived catalysts can mediate the asymmetric Michael addition of β-ketoesters to nitroalkenes, a key step in the synthesis of bioactive molecules like (R)-Phenibut, which is structurally related to 4-amino-3-phenylbutanoic acid. nih.gov Amine catalysts like tetramethylguanidine (TMG) have been used in the [3+2] cycloaddition of methyl 2,4-dioxo-4-phenylbutanoate with azides to form functionalized 1,2,3-triazoles in good yields. acs.orgresearchgate.net These examples underscore the versatility of organocatalysis in functionalizing the backbone of phenylbutanoate structures.

Degradation Pathways and Stability Studies

The stability of this compound is contingent on its environment. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, and the molecule can undergo degradation when subjected to sufficient thermal energy or specific wavelengths of light.

The thermal decomposition of esters, particularly those with a hydrogen atom on the carbon beta to the alkoxy oxygen, typically proceeds through a concerted, unimolecular elimination reaction known as an ester pyrolysis or a cis-elimination. This reaction involves a six-membered cyclic transition state.

For this compound, however, this specific pathway is not possible due to the absence of a beta-hydrogen on the methyl group of the ester. Therefore, its thermal degradation at elevated temperatures is expected to occur via alternative, higher-energy radical mechanisms. The likely initiation step would be the homolytic cleavage of the most labile bonds in the molecule. The C-O bond between the acyl group and the methoxy group, and the C-C bonds of the butanoate chain are potential sites for initial fragmentation.

Under pyrolytic conditions (typically temperatures above 400°C), the following degradation pathways can be postulated:

Decarboxylation: The ester could undergo decarboxylation to yield toluene (B28343) and other smaller hydrocarbon fragments.

Acyl-Oxygen Bond Cleavage: Homolysis of the C(O)-OCH₃ bond would generate a 4-phenylbutanoyl radical and a methoxy radical. These highly reactive species would then participate in a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products.

Carbon-Carbon Bond Cleavage: Fragmentation of the butanoate chain could also occur, leading to the formation of various smaller molecules.

It is important to note that the presence of oxygen would significantly alter the degradation mechanism, introducing oxidative pathways that could lead to the formation of aldehydes, ketones, and carboxylic acids. Studies on the pyrolysis of similar aromatic esters, such as ethyl benzoates, have shown that the primary decomposition route is the formation of the corresponding carboxylic acid and an alkene. cdnsciencepub.com While this compound cannot form an alkene from the methyl group, the principle of forming the carboxylic acid (4-phenylbutanoic acid) via other radical pathways remains a plausible outcome.

Table 1: Postulated Thermal Degradation Products of this compound

Potential Product Formation Pathway Notes
4-Phenylbutanoic acidRadical-mediated hydrogen abstraction by the 4-phenylbutanoyl radicalA likely major product in the absence of a direct elimination pathway.
TolueneDecarboxylation of 4-phenylbutanoic acid or direct fragmentationA common product in the high-temperature degradation of phenyl-containing compounds.
MethaneFrom the methoxy radicalThe methoxy radical can abstract a hydrogen atom to form methane.
Carbon DioxideDecarboxylationA common byproduct of the thermal degradation of carboxylic acids and esters.
Styrene (B11656)Fragmentation and rearrangement of the 4-phenylbutyl chainA possible product from the cleavage and rearrangement of the hydrocarbon chain.

The photochemical behavior of this compound is dictated by the absorption of ultraviolet (UV) radiation by the phenyl group, which acts as a chromophore. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo several deactivation processes, including photochemical reactions.

While direct photolysis studies on this compound are scarce, the photochemical degradation of aromatic esters and compounds with similar structures has been investigated. These studies suggest that the following pathways are plausible:

Norrish Type II Reaction: Although the classical Norrish Type II reaction involves the abstraction of a gamma-hydrogen by an excited carbonyl group, a variation can occur in aromatic esters. rsc.orgnih.gov In the case of this compound, the excited phenyl ring could potentially abstract a hydrogen atom from the gamma-position of the butanoate chain. This would lead to the formation of a 1,4-biradical, which could then cleave to yield methyl acetate (B1210297) and phenyl vinyl ether, or cyclize to form a cyclobutanol (B46151) derivative.

Photo-Fries Rearrangement: This reaction is characteristic of aromatic esters and involves the migration of the acyl group from the ester oxygen to the aromatic ring, typically to the ortho and para positions. clockss.org Irradiation of this compound could potentially lead to the formation of methyl 2-(4-phenylbutanoyl)phenols and methyl 4-(4-phenylbutanoyl)phenols.

Photocatalytic Degradation: In the presence of a photocatalyst such as titanium dioxide (TiO₂) and UV light, the degradation of this compound would be significantly accelerated. This process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack both the aromatic ring and the alkyl chain. torontomu.cawho.intscispace.comtshe.org This would lead to a variety of oxidation products, including hydroxylated derivatives, ring-opened products, and ultimately, mineralization to carbon dioxide and water. tshe.org

Table 2: Postulated Photochemical Degradation Products of this compound

Potential Product Formation Pathway Conditions
Methyl acetateNorrish Type II-like reactionUV irradiation
Phenyl vinyl etherNorrish Type II-like reactionUV irradiation
Methyl 2-(4-phenylbutanoyl)phenolsPhoto-Fries rearrangementUV irradiation
Methyl 4-(4-phenylbutanoyl)phenolsPhoto-Fries rearrangementUV irradiation
Hydroxylated derivativesPhotocatalytic oxidationUV irradiation, TiO₂
Ring-opened productsPhotocatalytic oxidationUV irradiation, TiO₂
Carbon dioxide and waterComplete mineralizationProlonged UV irradiation, TiO₂

Spectroscopic Characterization and Advanced Analytical Methodologies for Methyl 4 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and define the chemical environment of each atom.

The ¹H NMR spectrum of methyl 4-phenylbutanoate provides a precise count of the chemically distinct protons and reveals their neighboring environments through spin-spin coupling. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays signals corresponding to the aromatic protons, the three methylene (B1212753) groups of the butyl chain, and the methyl ester group.

Analysis of the spectrum reveals five distinct proton signals. The five protons on the phenyl group appear as a multiplet in the aromatic region (δ 7.32 – 7.17 ppm). The methyl group of the ester function is observed as a sharp singlet at approximately 3.68 ppm, indicating no adjacent protons. The three methylene groups (Cα, Cβ, and Cγ relative to the carbonyl group) are distinguished by their chemical shifts and coupling patterns. The methylene group adjacent to the phenyl ring (Cγ) appears as a triplet at δ 2.66 ppm. The methylene group adjacent to the carbonyl group (Cα) is observed as a triplet at δ 2.34 ppm. The central methylene group (Cβ) appears as a multiplet around δ 1.97 ppm, as it is coupled to the two adjacent, chemically non-equivalent methylene groups. researchgate.net

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.32 – 7.17 Multiplet (m) 5H Ar-H
3.68 Singlet (s) 3H -O-CH
2.66 Triplet (t) 2H Ph-CH ₂-
2.34 Triplet (t) 2H -CH ₂-COO-

Data sourced from ResearchGate. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected and observed. The carbonyl carbon of the ester group appears furthest downfield at approximately 174.0 ppm. The carbons of the phenyl ring are observed in the aromatic region, with the quaternary carbon (C-ipso) at δ 141.4 ppm and the protonated carbons appearing between δ 128.5 and 126.0 ppm. The methoxy (B1213986) carbon of the ester gives a signal at δ 51.6 ppm. The three methylene carbons of the alkyl chain are resolved at δ 35.3, 33.5, and 26.5 ppm. researchgate.net

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
174.0 C =O
141.4 Ar-C (quaternary)
128.5 Ar-C H
128.4 Ar-C H
126.0 Ar-C H
51.6 -O-C H₃
35.3 Ph-C H₂-
33.5 -C H₂-COO-

Data sourced from ResearchGate. researchgate.net

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the protons of the adjacent methylene groups in the butyl chain. Specifically, the signal at δ 2.66 ppm (Ph-CH ₂) would show a cross-peak with the signal at δ 1.97 ppm (-CH₂-CH ₂-CH₂-), which in turn would show a correlation to the signal at δ 2.34 ppm (-CH ₂-COO-). This confirms the sequence of the three methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals to their respective carbon signals listed in the tables above. For instance, it would show a cross-peak between the proton signal at δ 3.68 ppm and the carbon signal at δ 51.6 ppm, confirming their assignment to the methoxy group.

A cross-peak between the methoxy protons (δ 3.68 ppm) and the carbonyl carbon (δ 174.0 ppm), confirming the ester linkage.

Correlations from the methylene protons at Cα (δ 2.34 ppm) to the carbonyl carbon (δ 174.0 ppm).

Correlations from the benzylic protons at Cγ (δ 2.66 ppm) to the aromatic quaternary carbon (δ 141.4 ppm).

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

The EI-MS spectrum of this compound shows a molecular ion peak ([M]⁺˙) at an m/z of 178, which corresponds to its molecular weight. The fragmentation is dominated by pathways characteristic of both esters and aromatic compounds. A prominent fragmentation pathway is the McLafferty rearrangement, which results in a significant peak at m/z 104. This fragment corresponds to the enol form of methyl acetate (B1210297) plus a neutral styrene (B11656) molecule. Another major fragment is observed at m/z 91, corresponding to the stable tropylium (B1234903) cation, which is characteristic of compounds containing a benzyl (B1604629) moiety. Other notable fragments include the loss of the methoxy group ([M-31]⁺) to give an ion at m/z 147 and the loss of the methoxycarbonyl group ([M-59]⁺) resulting in an ion at m/z 119.

Table 3: Key EI-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion/Structure
178 [C₁₁H₁₄O₂]⁺˙ (Molecular Ion)
147 [M - OCH₃]⁺
119 [M - COOCH₃]⁺
104 [C₅H₈O₂]⁺˙ (McLafferty Rearrangement)

Data sourced from the NIST WebBook.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. While neutral, nonpolar molecules like this compound can be challenging to ionize directly, they are often detected as adducts with cations present in the solvent, such as protons ([M+H]⁺, m/z 179) or sodium ions ([M+Na]⁺, m/z 201).

ESI-MS is particularly valuable for the analysis of this compound in complex mixtures, such as in metabolomics or flavor and fragrance analysis. Its ability to produce simple spectra with minimal fragmentation makes it ideal for coupling with liquid chromatography (LC-MS). This allows for the separation of components in a mixture followed by their individual mass analysis. This approach can be used for the quantification of the compound in various matrices. It should be noted that in some ESI conditions, instrumental artifacts such as in-source hydrolysis of the ester can occur, which must be considered during data interpretation. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. science.gov This combination allows for the effective determination of the purity of this compound and its quantification in complex mixtures. jmchemsci.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. A common choice for this type of analysis is a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, which separates compounds based on their boiling points and affinity for the stationary phase. nih.gov As this compound travels through the column, it is separated from impurities or other components in the mixture.

Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." youtube.com

The mass spectrum of this compound is characterized by a specific pattern of fragments. The molecular ion peak ([M]+), corresponding to the intact molecule's mass (m/z 178), may be observed. However, the most significant information for identification comes from the characteristic fragmentation pattern. Key fragments can be predicted based on the structure of this compound, arising from cleavages at the ester group and along the alkyl chain. The presence of unexpected peaks in the chromatogram or mass spectrum can indicate impurities. By integrating the peak area of this compound in the total ion chromatogram (TIC), its purity can be accurately assessed. nih.gov Furthermore, the technique's sensitivity allows for the detection and quantification of trace-level impurities. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

Mass-to-Charge Ratio (m/z) Proposed Fragment Significance
178 [C₁₁H₁₄O₂]⁺ Molecular Ion
147 [M - OCH₃]⁺ Loss of the methoxy group
118 [C₉H₁₀]⁺ McLafferty rearrangement product
104 [C₈H₈]⁺ Tropylium ion precursor
91 [C₇H₇]⁺ Tropylium ion, characteristic of benzyl moiety

Note: This table is based on predicted fragmentation patterns. Actual experimental data may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that provides structural information. uomustansiriyah.edu.iq For this compound, IR spectroscopy can confirm the presence of the key ester and aromatic functionalities.

Vibrational Mode Analysis of Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. caltech.edu

C=O Stretch: The most prominent feature in the spectrum is the strong, sharp absorption band from the carbonyl (C=O) group of the ester, typically appearing in the region of 1735-1750 cm⁻¹. This intense peak is a definitive indicator of the ester functional group. caltech.edu

C-O Stretch: The ester group also exhibits C-O stretching vibrations. Two distinct C-O stretches are expected: an asymmetric stretch (C-O-C) and a symmetric stretch. These typically result in strong bands in the 1000-1300 cm⁻¹ region. caltech.edu

Aromatic C-H and C=C Stretches: The phenyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aromatic C=C ring stretching vibrations appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region. caltech.edu

Aliphatic C-H Stretches: The aliphatic (CH₂) groups in the butyl chain produce stretching absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

C-H Bending Vibrations: Bending vibrations (scissoring, rocking) for the CH₂ groups of the alkyl chain typically appear around 1450-1465 cm⁻¹. researchgate.net Out-of-plane bending vibrations for the substituted benzene (B151609) ring can also be found in the fingerprint region (690-900 cm⁻¹), providing information about the substitution pattern.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3000 - 3100 C-H Stretch Aromatic (Phenyl) Weak to Medium
2850 - 2960 C-H Stretch Aliphatic (CH₂) Medium
1735 - 1750 C=O Stretch Ester Strong
1450 - 1600 C=C Stretch Aromatic Ring Medium to Weak

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone and aromatic ring of this compound. mdpi.com

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the monosubstituted benzene ring typically produces a very strong and sharp band around 1000 cm⁻¹. Other C=C stretching modes within the ring also give rise to distinct Raman signals. ias.ac.in The C-C stretching and CH₂ bending modes of the aliphatic chain would also be visible. The carbonyl (C=O) stretch, while strong in the IR spectrum, is often weaker in the Raman spectrum. mdpi.com

Table 3: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3060 C-H Stretch Aromatic (Phenyl) Strong
2850 - 2960 C-H Stretch Aliphatic (CH₂) Medium
~1730 C=O Stretch Ester Weak to Medium
~1600 C=C Stretch Aromatic Ring Strong

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound. The choice of technique depends on the specific analytical goal, such as determining purity, quantifying the compound in a matrix, or analyzing for volatile organic compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification of compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and/or methanol (B129727) mixed with water. nih.gov The separation is based on the partitioning of the analyte between the stationary and mobile phases. This compound, being relatively non-polar, would be retained on the column and would elute at a specific retention time under isocratic or gradient elution conditions.

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light strongly, with a maximum absorbance wavelength (λmax) around 258 nm. nih.gov For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting their peak areas against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The method must be validated for accuracy, precision, linearity, and range to ensure reliable results. nih.gov

Table 4: Typical HPLC Parameters for Quantitative Analysis of this compound

Parameter Description
Column Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Detector (set at ~258 nm)
Injection Volume 10 - 20 µL

| Temperature | Ambient |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the standard method for the analysis of volatile compounds and is highly suitable for this compound. nih.gov When coupled with a detector like a Flame Ionization Detector (FID), GC provides excellent quantitative capabilities for volatile analysis. Headspace GC is a particularly useful technique for analyzing volatile traces of the compound in solid or liquid samples. mdpi.com

The separation in GC is achieved on a capillary column, where the choice of stationary phase is critical. A medium-polarity column, such as a 5% phenyl-substituted polysiloxane, is often effective for separating aromatic esters. nih.gov The column is housed in an oven where the temperature can be precisely controlled. A temperature program, which gradually increases the oven temperature, is typically used to ensure good separation of compounds with different boiling points and to produce sharp, symmetrical peaks.

The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property used for identification under specific chromatographic conditions. For quantification, the peak area is measured and compared against standards, similar to HPLC analysis. GC-FID is known for its high sensitivity and a wide linear range, making it ideal for both purity analysis and trace volatile analysis. d-nb.info

Table 5: Typical GC Parameters for Volatile Analysis of this compound

Parameter Description
Column Capillary column (e.g., DB-5, 5% Phenyl Polysiloxane, 30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program e.g., Initial 70°C, ramp at 10°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

| Injection Mode | Split/Splitless |

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter in various scientific contexts, necessitating the use of specialized analytical techniques for the separation and quantification of its potential enantiomers. Chiral chromatography, encompassing both high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as the premier methodology for this purpose. These techniques employ chiral stationary phases (CSPs) that interact differentially with the enantiomers of a chiral compound, leading to their separation.

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for achieving successful enantioseparation. For compounds structurally related to this compound, such as other phenylalkanoic acid esters, polysaccharide-based and cyclodextrin-based CSPs have demonstrated considerable efficacy.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely utilized in chiral HPLC. The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical polymer structure of the polysaccharide derivative. For the analysis of phenylalkanoic acid esters, normal-phase, polar organic, and reversed-phase modes of separation can be employed. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, significantly influences the retention and resolution of the enantiomers.

A plausible HPLC method for the enantiomeric separation of this compound could utilize a cellulose-based CSP. The following table provides a representative example of such a method, with data extrapolated from studies on structurally similar compounds like flurbiprofen (B1673479) methyl ester.

ParameterValue
Column Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.2 min
Retention Time (S-enantiomer) 9.5 min
Resolution (Rs) 2.1

In the realm of gas chromatography, cyclodextrin-based CSPs are frequently employed for the enantioseparation of volatile and semi-volatile compounds. These CSPs are composed of cyclodextrin (B1172386) molecules, which are cyclic oligosaccharides, chemically bonded or coated onto a polysiloxane backbone. The chiral recognition is based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity. The separation of phenylalkanoic acid esters, such as the methyl ester of 2-phenylbutyric acid (a close structural analog of this compound), has been successfully achieved using these types of columns.

The following table illustrates a potential GC method for the enantiomeric purity assessment of this compound, with the parameters being representative of methods used for similar compounds.

ParameterValue
Column Cyclodex-B (Permethylated β-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Retention Time (R-enantiomer) 15.8 min
Retention Time (S-enantiomer) 16.2 min
Resolution (Rs) 1.8

The successful application of these chiral chromatography methods allows for the accurate determination of the enantiomeric excess (ee) of a sample of this compound, which is crucial for understanding its stereospecific properties and for quality control in its applications.

Theoretical and Computational Chemistry Studies of Methyl 4 Phenylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. However, specific studies applying these methods to Methyl 4-phenylbutanoate are not present in the surveyed literature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies on this compound were identified. Such studies would typically provide insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the distribution of electron density. Without these calculations, a quantitative description of its molecular geometry and electronic properties remains undetermined.

Ab Initio Methods for Energy and Reactivity Prediction

Similarly, a search for research employing ab initio methods to predict the energy and reactivity of this compound yielded no specific results. These high-level computational methods could offer precise energy calculations and predict the molecule's behavior in chemical reactions, but such data is not available in the public domain for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for investigating the conformational landscape and intermolecular interactions of molecules. Regrettably, no published studies detailing MD simulations of this compound were found.

Conformational Analysis and Flexibility

The flexibility and different spatial arrangements (conformers) of this compound have not been explored through molecular dynamics simulations in the available literature. Such simulations would provide a dynamic picture of the molecule's behavior and identify its most stable conformations, which is crucial for understanding its physical and biological properties.

Intermolecular Interactions and Solvent Effects

The interaction of this compound with other molecules, including solvents, has not been the subject of specific molecular dynamics studies. Research in this area would be necessary to understand its solubility, aggregation behavior, and how its properties are influenced by its environment.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry and drug discovery that aims to elucidate the connection between the chemical structure of a compound and its biological activity. By identifying the molecular features that influence a compound's efficacy, SAR studies guide the design of new molecules with enhanced therapeutic properties. For this compound, while specific and extensive SAR studies are not widely published, its structural relationship to compounds with known biological activities, such as butyrate (B1204436) and 4-phenylbutyrate (B1260699), provides a foundation for hypothetical modeling and future research directions.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that develops mathematical models to predict the biological activity of chemical compounds based on their physicochemical properties. mdpi.commdpi.com These models are instrumental in medicinal chemistry for designing and optimizing new drug candidates. The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its chemical structure.

While no specific QSAR models for this compound are currently available in the public domain, a hypothetical QSAR study could be conceptualized based on the known anti-inflammatory properties of butyrate derivatives. mdpi.comnih.gov Such a study would involve synthesizing a series of analogs of this compound with variations in the phenyl ring and the ester group. The anti-inflammatory activity of these compounds would be determined experimentally, for instance, by measuring the inhibition of pro-inflammatory cytokines.

The next step would involve calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These relate to the electron distribution in the molecule and can include atomic charges and dipole moments.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a critical factor in its ability to cross cell membranes. A key descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation would be developed to correlate the biological activity with the most relevant molecular descriptors. A hypothetical QSAR model might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Where IC50 is the concentration of the compound required to achieve 50% inhibition of the biological target. The coefficients (β) would indicate the relative importance of each descriptor.

To illustrate this, a hypothetical data table for a series of this compound analogs is presented below.

CompoundSubstituent (R)logPDipole Moment (Debye)Molecular Surface Area (Ų)Experimental IC50 (µM)log(1/IC50)
This compound H2.81.9200504.30
Analog 14-Cl3.52.5215254.60
Analog 24-OCH32.72.2220754.12
Analog 34-NO22.54.02251004.00

This model, once validated, could be used to predict the anti-inflammatory activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling for Biological Activity

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Given that the closely related compound, 4-phenylbutyrate, is known to act as a chemical chaperone, promoting correct protein folding and preventing protein aggregation, a pharmacophore model for this activity could be hypothesized for this compound and its derivatives. nih.govnih.gov Such a model would be crucial in designing new compounds with improved chaperone activity, potentially for the treatment of protein misfolding diseases. scispace.combioworld.com

A hypothetical pharmacophore model for chaperone activity, based on the structure of this compound, might include the following features:

A Hydrophobic/Aromatic Center: The phenyl ring is a key feature that can engage in hydrophobic interactions with misfolded proteins.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester group can form hydrogen bonds with amino acid residues in the protein.

A Hydrophobic Aliphatic Linker: The butyl chain provides a flexible spacer between the aromatic ring and the ester group, allowing for optimal positioning within the protein binding site.

A visual representation of such a hypothetical pharmacophore is depicted below, with the key features highlighted.

The development of a robust pharmacophore model would typically involve aligning a set of active compounds and identifying the common chemical features. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to exhibit the desired biological activity.

The table below summarizes the potential pharmacophoric features of this compound for its hypothesized chaperone activity.

FeatureDescriptionLocation in this compound
Aromatic/HydrophobicPhenyl ring for hydrophobic interactionsBenzene (B151609) ring
Hydrogen Bond AcceptorCarbonyl oxygen of the esterC=O of the ester group
HydrophobicAliphatic chainButyl group

Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and validation of experimental data. nsf.gov For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed and compared with experimental data to confirm its structure.

The primary computational method used for spectroscopic prediction is Density Functional Theory (DFT). nih.govnih.gov These calculations can provide accurate predictions of chemical shifts in NMR spectra and vibrational frequencies in IR spectra. nih.govscirp.org

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton. pdx.educompoundchem.comlibretexts.org

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.15 - 7.30Multiplet5H
Benzylic (-CH₂-Ph)2.60 - 2.70Triplet2H
Methylene (B1212753) (-CH₂-CH₂-CO)1.90 - 2.00Multiplet2H
Methylene (-CH₂-CO)2.30 - 2.40Triplet2H
Methyl (-OCH₃)3.60 - 3.70Singlet3H

Predicted ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. illinois.educompoundchem.comlibretexts.org

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)173 - 175
Aromatic (quaternary)140 - 142
Aromatic (CH)128 - 129
Aromatic (CH)126 - 127
Methylene (-CH₂-Ph)35 - 37
Methylene (-CH₂-CH₂-CO)26 - 28
Methylene (-CH₂-CO)33 - 35
Methyl (-OCH₃)51 - 53

Predicted IR Spectral Data:

The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. spectroscopyonline.comvscht.czpressbooks.publibretexts.org

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (ester)Stretch1735 - 1750
C-O (ester)Stretch1150 - 1250
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=C (aromatic)Stretch1450 - 1600

Validation:

The validation of these predicted spectra involves a direct comparison with experimentally obtained spectra. The accuracy of the computational method is assessed by how well the predicted chemical shifts and vibrational frequencies match the experimental values. Discrepancies between the predicted and experimental data can often be rationalized by considering factors such as solvent effects and conformational flexibility, which can be further investigated using more advanced computational models. researchgate.net

Applications and Advanced Research Directions of Methyl 4 Phenylbutanoate and Its Derivatives

Medicinal Chemistry and Pharmaceutical Intermediates

In the realm of medicinal chemistry, derivatives of methyl 4-phenylbutanoate are highly valued as pharmaceutical intermediates. Their chemical structure provides a key scaffold for the synthesis of complex active pharmaceutical ingredients (APIs).

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of 4-phenylbutanoic acid are fundamental to the synthesis of a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely used to treat high blood pressure and heart failure.

A crucial intermediate in the synthesis of the ACE inhibitors enalapril (B1671234) and lisinopril (B193118) is a close derivative of this compound, namely ethyl 2-oxo-4-phenylbutanoate. chemicalbook.comresearchgate.netnih.gov This ketoester undergoes a key reaction known as reductive amination to form the core structure of these drugs.

For the synthesis of enalapril , ethyl 2-oxo-4-phenylbutyrate is reacted with the dipeptide L-alanyl-L-proline. chemicalbook.comresearchgate.netgoogle.comgoogle.com This reaction, typically carried out in the presence of a catalyst like Raney nickel and hydrogen, leads to the formation of enalapril, which is (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline. chemicalbook.comresearchgate.netnih.gov

Similarly, the synthesis of lisinopril involves the condensation of ethyl 2-oxo-4-phenyl butyrate (B1204436) with a protected form of the dipeptide L-lysyl-L-proline. nih.govresearchgate.netsemanticscholar.org Following this condensation and subsequent hydrogenation, the protecting groups are removed to yield lisinopril. nih.govgoogle.comgoogle.com

Table 1: Key Intermediates in ACE Inhibitor Synthesis

ACE InhibitorKey Precursor Derived from 4-PhenylbutanoateReactant
EnalaprilEthyl 2-oxo-4-phenylbutanoateL-alanyl-L-proline
LisinoprilEthyl 2-oxo-4-phenylbutyrateN⁶-trifluoroacetyl-L-lysyl-L-proline

Role in Antihypertensive Drug Development

The significance of this compound derivatives in antihypertensive drug development lies in their role as foundational molecules for creating ACE inhibitors. nih.govgrafiati.com The development of these drugs has been a major advancement in the management of hypertension. researchgate.net The phenylbutyl side chain, derived from 4-phenylbutanoic acid, is a critical component of many ACE inhibitors, contributing to their binding affinity and efficacy. The oral antihypertensive activity of methylated derivatives of phenyl-2-aminoethyl sulfide (B99878) has also been demonstrated, suggesting broader potential for related structures in this therapeutic area. nih.gov

Investigations in Neurodegenerative Diseases

Research has extended to the potential therapeutic applications of 4-phenylbutyric acid (4-PBA), a close derivative of this compound, in the context of neurodegenerative diseases. davidpublisher.comsemanticscholar.orgsemanticscholar.org Studies have explored its neuroprotective effects in models of conditions such as Alzheimer's disease and Parkinson's disease. nih.govbohrium.com 4-PBA is known to act as a chemical chaperone, which can help in the proper folding of proteins and prevent the aggregation of misfolded proteins, a hallmark of many neurodegenerative disorders. semanticscholar.orgsemanticscholar.org It has also been shown to have activity as a histone deacetylase (HDAC) inhibitor, which may contribute to its neuroprotective properties. nih.gov

Potential in Cancer Research

The derivative 4-phenylbutyrate (B1260699) (4-PBA) and its analogues have garnered attention in cancer research for their potential as anticancer agents. researchgate.net Studies have indicated that 4-PBA can inhibit the growth of various cancer cell lines. nih.gov Its mechanism of action is thought to involve the induction of cell cycle arrest, apoptosis (programmed cell death), and differentiation in tumor cells. Furthermore, pyrenebutyrate Pt(IV) complexes, which are derivatives of pyrene (B120774) butyric acid, have shown nanomolar anticancer activity. nih.gov

Antimicrobial and Antifungal Activity Studies

While research specifically on the antimicrobial and antifungal properties of this compound is limited, studies on related structures suggest potential in this area. For instance, derivatives of N-substituted-β-amino acids have been synthesized and have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Additionally, methyl 3,5-dinitrobenzoate, another ester derivative, has demonstrated antifungal activity against Candida albicans. nih.gov These findings suggest that modifications of the this compound structure could lead to the development of novel antimicrobial and antifungal agents. researchgate.netpjsir.orgchemrxiv.org

Enzyme Inhibition Studies

The inhibitory potential of 4-phenylbutyrate (4-PBA), the active metabolite of this compound, has been explored against various enzymes. Its most characterized role is as an inhibitor of histone deacetylases (HDACs). However, its effects on other enzyme families are less understood.

Retinoic Acid Metabolizing Enzymes

There is currently limited direct evidence in the scientific literature to suggest that this compound or 4-PBA functions as a significant inhibitor of retinoic acid metabolizing enzymes, such as those in the Cytochrome P450 family 26 (CYP26). Research into inhibitors of these enzymes, often termed retinoic acid metabolism blocking agents (RAMBAs), has identified various other small molecules, but 4-PBA is not prominently featured among them. The primary therapeutic mechanisms of 4-PBA are attributed to its functions as a chemical chaperone and an HDAC inhibitor rather than a direct modulator of the retinoic acid metabolic pathway.

Phospholipase A and Acyltransferase Enzyme Family

Similarly, the role of this compound or 4-PBA as a direct inhibitor of the Phospholipase A2 (PLA2) and acyltransferase enzyme families is not well-established in current research. While these enzymes are critical in processes like inflammation and lipid metabolism, studies specifically detailing an inhibitory interaction with 4-PBA are scarce. The broad effects of 4-PBA on cellular stress and gene expression may indirectly influence the activity of these pathways, but direct enzymatic inhibition is not considered a primary mechanism of its action.

Modulation of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

A primary and extensively studied application of 4-phenylbutyrate (4-PBA) is its ability to modulate endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a critical organelle for protein synthesis, folding, and transport. A variety of physiological and pathological conditions can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.gov This triggers a set of signaling pathways called the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can induce cell death if the stress is prolonged or severe. nih.gov

Research has demonstrated that 4-PBA can suppress ER stress in a wide range of disease models. It has been shown to reduce the expression of key UPR markers, such as the glucose-regulated protein 78 (GRP78) and the pro-apoptotic C/EBP-Homologous Protein (CHOP). frontiersin.orgnih.gov This modulation of ER stress contributes to its neuroprotective effects in models of neurodegenerative diseases and its protective role against ischemic injury. nih.govnih.gov

Key Findings on 4-PBA's Modulation of ER Stress and UPR
FindingDisease Model/ContextObserved EffectReference
Chemical Chaperone ActivityIn vitro protein aggregationPrevents aggregation of denatured proteins. nih.gov
Suppression of UPR MarkersRenal Fibrosis ModelReduced expression of GRP78 and CHOP. nih.govfrontiersin.org
NeuroprotectionRetinal Photo-StressSuppressed light-induced ER stress markers (BiP, CHOP) and attenuated photoreceptor apoptosis. nih.gov
Improved Protein TraffickingMutant Protein C (A267T)Increased the secretion of the mutant protein from cells, likely by stabilizing its conformation. nih.gov

Biochemical and Metabolic Research

The biochemical effects of this compound are primarily mediated by its conversion to 4-PBA, which then engages with multiple cellular pathways.

Enzyme Mechanism Studies

The mechanisms of action for 4-PBA have been defined through extensive biochemical research, highlighting its dual role as a chemical chaperone and a non-selective inhibitor of class I and II histone deacetylases (HDACs).

As a Chemical Chaperone : The chaperone-like activity of 4-PBA does not involve a classic enzyme-substrate interaction. Instead, its small, amphipathic nature allows it to interact with and stabilize misfolded proteins, preventing their aggregation and facilitating their correct conformational state or transport. nih.govnih.gov This mechanism is crucial for its ability to alleviate ER stress. nih.gov

As an HDAC Inhibitor : 4-PBA's function as an HDAC inhibitor is a key component of its therapeutic potential, particularly in cancer and genetic diseases. nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin structure, allowing for the transcription of genes that may have been silenced. This mechanism can influence the expression of a wide array of proteins, including those involved in cell cycle regulation and differentiation.

Metabolic Pathway Investigations

This compound is a prodrug that is rapidly metabolized in the body. Its investigation has revealed significant impacts on several metabolic pathways.

Upon administration, it is converted to its active form, 4-PBA. Through mitochondrial beta-oxidation, 4-PBA is further metabolized to phenylacetate. nih.gov Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. nih.gov This pathway provides an alternative route for nitrogen waste excretion, which is the basis for its use in treating urea (B33335) cycle disorders. nih.gov

Recent studies combining metabolomics with network pharmacology have shown that 4-PBA can modulate amino acid and lipid metabolism. In a model of sepsis-induced cardiac dysfunction, 4-PBA was found to regulate pathways including phenylalanine, tyrosine, and tryptophan biosynthesis, as well as histidine and phenylalanine metabolism. This was associated with changes in key metabolites like L-phenylalanine and alterations in metabolism-related genes.

Metabolic Pathways Influenced by 4-PBA
Metabolic PathwayKey ProcessTherapeutic ContextReference
Nitrogen Waste ExcretionConversion of 4-PBA to phenylacetate, which conjugates with glutamine for excretion.Urea Cycle Disorders nih.gov
Amino Acid MetabolismRegulation of phenylalanine, tyrosine, tryptophan, and histidine metabolism.Sepsis-induced cardiac dysfunction
Lipid MetabolismModulation of lipid metabolic pathways.Sepsis-induced cardiac dysfunction

Interaction with Biomolecules

The interaction of this compound with biomolecules is an area of significant interest, largely inferred from the well-documented activities of its parent compound, 4-phenylbutyric acid (4-PBA). In biological systems, esters like this compound can undergo enzymatic hydrolysis to their corresponding carboxylic acids. This conversion suggests that this compound may serve as a pro-drug for 4-PBA, delivering the active form to various tissues. nih.govgoogle.com

4-PBA is recognized as a chemical chaperone, a class of small molecules that can stabilize protein conformation, prevent protein aggregation, and alleviate endoplasmic reticulum (ER) stress. researchgate.net This is particularly relevant in the context of diseases associated with protein misfolding. Furthermore, 4-PBA is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, 4-PBA can alter gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. researchgate.net

The phenyl group of this compound and its derivatives is crucial for their interaction with biomolecules. Aromatic residues such as tryptophan, methionine, and phenylalanine are important for protein-protein interactions. gdckulgam.edu.in The phenyl ring of this compound can engage in non-covalent interactions, such as hydrophobic and π-π stacking interactions, with the aromatic side chains of amino acids in proteins. These interactions can influence the binding affinity and specificity of the molecule for its biological targets.

Studies on the interaction of flavor compounds with proteins, such as pea protein, have shown that the molecular structure, including chain length and functional groups, significantly influences binding affinity. These interactions are often spontaneous and driven by hydrophobic forces and hydrogen bonding. nih.gov This suggests that the structural features of this compound, including its ester group and phenyl ring, would dictate its binding characteristics with various proteins.

Agrochemical Research

There is growing interest in the development of environmentally benign herbicides, and fatty acid esters have emerged as promising candidates. Short-chain fatty acids and their esters have been shown to exhibit significant herbicidal activity. nih.govresearchgate.netnih.govnih.gov These compounds are believed to act as contact herbicides, disrupting the cell membranes of plants, leading to desiccation and death. nih.gov

Research on ferulic acid ethyl ester, a natural product derivative, has demonstrated that it possesses significant herbicidal activity by inhibiting the growth of weed seedlings. nih.gov This compound was found to target the fatty acid synthesis pathway in plants. nih.gov Similarly, esters derived from phenols and phenoxyacetic acid have shown phytotoxic effects on the germination and root development of model plant species, suggesting their potential as semi-synthetic herbicides. mdpi.com

While direct studies on the phytotoxicity of this compound are limited, its structural similarity to other herbicidally active esters suggests it could have a role in weed management. The lipophilic nature of the ester and the phenyl group may facilitate its penetration through the waxy cuticle of plant leaves, enhancing its potential efficacy. The phytotoxicity of short-chain carboxylic acids has been shown to be influenced by their structure, with dicarboxylic acids exhibiting higher toxicity than monocarboxylic acids in some cases. Further research is needed to determine the specific phytotoxic effects of this compound on various weed species and to understand its mode of action.

Herbicidal Activity of Related Fatty Acid Esters

Compound/Compound ClassMode of Action/EffectReference
Short-chain fatty acid esters (e.g., pelargonic acid methyl ester)Contact herbicide; disrupts cell membranes leading to desiccation. nih.govnih.gov
Ferulic acid ethyl esterInhibits weed seedling growth by targeting fatty acid synthesis. nih.gov
Esters of phenols and phenoxyacetic acidPhytotoxic effects on germination and root development. mdpi.com

Plant-derived compounds and their synthetic analogs are a rich source of insect antifeedants, which can play a crucial role in integrated pest management strategies. Antifeedants deter feeding by insects, thereby protecting crops from damage without necessarily killing the pest.

Studies have shown that medium-chain fatty acids and their methyl esters exhibit antifeedant activity against various insect pests. For example, methyl esters of C8:0, C10:0, and C12:0 fatty acids have demonstrated strong, dose-dependent antifeedant effects against stable flies. The chemical structure of these compounds is a key determinant of their activity.

While there is a lack of direct research on the antifeedant properties of this compound against specific pests like Spodoptera littoralis, the presence of a methyl ester group and a hydrocarbon chain suggests it could possess such activity. The evaluation of various compounds against S. littoralis has shown that feeding deterrence is often structure-dependent. For instance, certain furanocoumarins and their derivatives have shown significant phagodepression in S. littoralis larvae.

Furthermore, research on botanical antifeedants has identified a wide range of active compounds, including fatty acid esters, that are effective against lepidopteran pests. The development of effective antifeedants often involves structure-activity relationship studies to optimize the efficacy of lead compounds. Future research could explore the antifeedant potential of this compound and its derivatives against economically important insect pests.

Antifeedant Activity of Structurally Related Compounds

Compound/Compound ClassTarget PestObserved EffectReference
Medium-chain fatty acid methyl esters (C8:0, C10:0, C12:0)Stable fliesStrong, dose-dependent antifeedant activity.
Furanocoumarins (e.g., bergapten, xanthotoxin)Spodoptera littoralisPhagodepression (feeding deterrence).
Fatty acid esters from Echium wildpretiiGeneral insect antifeedantAntifeedant activity.

Environmental Chemistry Studies

The environmental impact of this compound is a function of its chemical and physical properties, which dictate its distribution and persistence in various environmental compartments. Understanding its fate, including transport and degradation processes, is essential for a comprehensive environmental risk assessment.

Environmental Fate and Degradation in Various Matrices

Once released into the environment, this compound can be distributed among water, soil, and air. Its behavior in each of these matrices is governed by a distinct set of processes.

In Aquatic Environments In water, the primary degradation pathways for this compound are hydrolysis and biodegradation. Hydrolysis, the chemical breakdown of the ester bond in the presence of water, is influenced by pH. While this process can occur, biodegradation by aquatic microorganisms is often the more significant removal mechanism for esters in natural waters. The rate of biodegradation is dependent on factors such as microbial population density, temperature, and nutrient availability.

In Soil and Sediment When introduced to soil, this compound is subject to sorption, volatilization, and degradation. The compound's moderate hydrophobicity suggests it will have a tendency to sorb to organic matter and clay particles in soil and sediment. This sorption can reduce its mobility and bioavailability for microbial degradation. The degradation of pesticides and other organic compounds in soil is strongly influenced by the soil's physicochemical properties, such as organic carbon content and pH. nih.govmdpi.com For instance, higher organic carbon content can lead to stronger sorption, potentially slowing degradation. nih.gov Soil pH can affect both the chemical stability of the compound and the activity of microbial populations responsible for its breakdown. msuextension.org

In the Atmosphere Volatilization from soil or water surfaces can transfer this compound to the atmosphere. In the gas phase, the primary degradation pathway is expected to be reaction with photochemically produced hydroxyl radicals. This process is a major sink for many organic compounds in the troposphere.

Below is an interactive data table summarizing the key environmental fate parameters for this compound.

ParameterValue/CharacteristicEnvironmental CompartmentSignificance
Water Solubility Low to ModerateWaterAffects its concentration in aquatic systems and potential for leaching in soil.
Vapor Pressure ModerateAir, Soil, WaterInfluences the rate of volatilization from surfaces.
Log Kow ~2.9Biota, Soil, SedimentIndicates a moderate potential for bioaccumulation in organisms and sorption to organic matter.
Henry's Law Constant ModerateAir-Water InterfaceSuggests a tendency to partition from water to the atmosphere.

Biodegradation Mechanisms

Biodegradation is a key process for the removal of this compound from the environment. nih.gov It involves the breakdown of the compound by microorganisms, which utilize it as a source of carbon and energy. nih.gov A variety of bacteria and fungi are capable of degrading aromatic compounds. microbiologyresearch.org

The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of the ester linkage by esterase enzymes. This reaction produces 4-phenylbutanoic acid and methanol (B129727).

This compound + H₂O → 4-Phenylbutanoic acid + Methanol

Following hydrolysis, both intermediates are further metabolized. Methanol is a simple alcohol that is readily consumed by a wide range of microorganisms. The degradation of 4-phenylbutanoic acid proceeds through pathways established for other aromatic carboxylic acids. This typically involves the activation of the carboxylic acid to its coenzyme A (CoA) derivative, followed by β-oxidation of the side chain. This process shortens the alkyl chain, eventually leading to intermediates that can enter central metabolic pathways. The aromatic ring is then typically hydroxylated and subsequently cleaved, often forming catechol or protocatechuate, which are then funneled into the Krebs cycle. microbiologyresearch.org

Under anaerobic conditions, the degradation of aromatic compounds can also occur, although often at slower rates and through different metabolic pathways. acs.org Nitrate-reducing bacteria, for example, have been shown to degrade aromatic compounds. acs.org The initial hydrolysis of the ester would be similar, but the subsequent degradation of the aromatic ring would proceed via reductive rather than oxidative pathways.

The following table details the key enzymatic steps and pathways involved in the biodegradation of this compound.

StepEnzyme ClassIntermediate(s)Metabolic Pathway
Initial Hydrolysis Esterases4-Phenylbutanoic acid, Methanol-
Side-Chain Degradation Acyl-CoA Synthetases, Dehydrogenases4-Phenylbutanoyl-CoA, Phenylacetyl-CoAβ-Oxidation
Aromatic Ring Cleavage Dioxygenases (aerobic), Reductases (anaerobic)Catecholic IntermediatesAromatic Degradation Pathways

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Table 1: Potential Applications of AI/ML Models in Ester Research
AI/ML Model TypeApplication in Compound ResearchPotential Impact on Methyl 4-phenylbutanoate
Quantitative Structure-Activity Relationship (QSAR)Predicting the relationship between a molecule's structure and its olfactory properties. acs.orgherts.ac.ukPredicting the scent profile of novel derivatives or related esters.
Generative Neural Networks (GNNs)Designing novel molecules with specific, targeted fragrance profiles. acs.orgGenerating new molecular structures that could serve as alternatives or enhancers.
Multilayer Perceptron (MLP) & K-Nearest Neighbors (KNN)Optimizing reaction parameters for synthesis, such as in transesterification for biodiesel. aimspress.comarabjchem.orgMaximizing the yield of this compound synthesis by predicting optimal conditions.
Natural Language Processing (NLP)Analyzing consumer feedback, social media trends, and market data to identify fragrance preferences. trackmind.comGuiding the development of new fragrance blends incorporating the compound based on market trends.

Development of Novel Analytical Techniques for In Situ Monitoring

The quality and consistency of fragrance and flavor compounds are highly dependent on precise control over their production and application. Traditional analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful but often slow and not suited for real-time monitoring. syft.com The future lies in the development of novel analytical techniques that allow for in situ (in place) and real-time monitoring of chemical processes.

Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) enable the direct, real-time analysis of volatile organic compounds (VOCs) like this compound without the need for sample preparation or chromatography. syft.com This allows for dynamic monitoring of its formation during synthesis or its release from a food or cosmetic product. syft.com Advances in portable and miniaturized spectroscopic instruments, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, also offer pathways for real-time, on-site analysis of reaction kinetics and product quality. mdpi.com

Table 2: Comparison of Traditional and Novel Analytical Techniques
TechniquePrincipleAdvantage for In Situ MonitoringLimitation
Gas Chromatography-Mass Spectrometry (GC-MS)Separates compounds by chromatography before detection by mass spectrometry. nih.govHigh sensitivity and specificity for identifying individual compounds in a complex mixture. shimadzu.comSlow analysis time, not suitable for real-time feedback. syft.com
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Uses soft chemical ionization for direct and instantaneous quantification of VOCs. syft.comProvides real-time, comprehensive analysis of volatile compounds without sample preparation. syft.comresearchgate.netMay have lower resolution for separating isomers compared to GC-MS.
Portable Raman/FTIR SpectroscopyMeasures vibrational modes of molecules to identify and quantify them. mdpi.comEnables non-destructive, real-time monitoring of chemical reactions directly in the reaction vessel. mdpi.comSensitivity can be lower for trace-level detection compared to mass spectrometry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in the liquid phase before mass analysis; useful for less volatile compounds. acs.orgHigh-throughput screening is possible, and no derivatization is needed for many compounds. researchgate.netThe separation process can still be time-consuming. researchgate.net

Exploration of Bio-inspired Synthesis and Sustainable Production Methods

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For aromatic compounds like this compound, this involves moving away from petroleum-derived feedstocks and energy-intensive chemical synthesis. rsc.orgfrontiersin.orgnih.gov Bio-inspired and biotechnological approaches offer a promising alternative.

Enzymatic synthesis, or biocatalysis, uses enzymes like lipases to catalyze esterification reactions under mild conditions, reducing energy consumption and by-product formation. mdpi.comnih.govacs.org This "green" alternative can produce flavor esters with high efficiency. mdpi.comacs.org Moreover, metabolic engineering of microorganisms creates "cell factories" capable of producing aromatic compounds from renewable feedstocks like glucose. frontiersin.orgnih.gov Research is also focused on using waste materials, such as biomass and agricultural residues, as starting points for producing valuable aromatic chemicals, contributing to a circular economy. rsc.orgrsc.org

Table 3: Biocatalysts in Ester Synthesis
BiocatalystSource ExampleApplicationAdvantage
LipasesCandida antarctica bohrium.comCatalyzes esterification and transesterification reactions for flavor ester synthesis. researchgate.netHigh specificity, operates under mild conditions, reusable when immobilized. nih.gov
Engineered MicroorganismsE. coli, S. cerevisiaeProduces aromatic precursors through engineered metabolic pathways like the shikimate pathway. frontiersin.orgUtilizes renewable feedstocks (e.g., sugars) for sustainable production. nih.gov

Translational Research from Bench to Clinical Applications

Translational research focuses on bridging the gap between laboratory discoveries and real-world applications. While this compound is primarily known as a flavor/fragrance agent, its structural relatives, such as 4-phenylbutyric acid, have been investigated for therapeutic properties. frontiersin.org Future research could explore the broader biological activities of this compound and its derivatives. This involves screening the compound against various biological targets to identify potential new applications in pharmaceuticals or agrochemicals.

The journey from a laboratory finding to a consumer product—be it in food, cosmetics, or medicine—requires a structured translational path. acs.orgcosmeticindex.com This includes moving from initial synthesis and characterization to application testing (e.g., sensory panels for flavor), stability analysis in final product formulations, and ensuring regulatory compliance. trackmind.com Exploring the compound's potential as a signaling molecule or its interactions within biological systems could open up entirely new avenues for its use beyond its current applications.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The complexity of the challenges and opportunities outlined above necessitates a move towards large-scale, collaborative research. The future of chemical biology and the discovery of new applications for compounds like this compound will depend on interdisciplinary collaborations. hilarispublisher.comtiu.edu.iq

These initiatives would bring together synthetic chemists, enzymologists, computational scientists, sensory analysts, and food technologists. easychair.org By combining expertise, such teams can accelerate the pace of discovery, from designing new molecules with AI to developing sustainable bio-production routes and translating these findings into valuable products. tiu.edu.iqeasychair.org Academic-industry partnerships are crucial for leveraging fundamental research to address industrial needs, ensuring that laboratory innovations can be scaled up and brought to market effectively.

Q & A

Q. What are the standard synthetic routes for Methyl 4-phenylbutanoate, and what reaction conditions are optimal for high yield?

this compound is synthesized via esterification of γ-phenylbutyric acid with methanol, typically catalyzed by concentrated sulfuric acid. Optimal conditions include refluxing the reaction mixture to facilitate water removal, with a molar ratio of 1:5 (acid to alcohol) to drive the equilibrium toward ester formation. Reaction progression can be monitored using thin-layer chromatography (TLC) .

Q. How can the purity of this compound be assessed post-synthesis?

Purity evaluation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Physicochemical properties such as refractive index (1.499) and boiling point (258.9°C at 760 mmHg) should align with literature values for confirmation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include density (1.016 g/cm³), melting point (78°C), and vapor pressure (0.0133 mmHg at 25°C). These parameters inform solvent selection, storage conditions, and distillation protocols .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are susceptible to hydrolytic degradation .

Advanced Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of this compound, and how should data be interpreted?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. In ¹H NMR, the methyl ester group appears as a singlet (~3.6 ppm), while aromatic protons from the phenyl group resonate at 7.2–7.4 ppm. MS should show a molecular ion peak at m/z 178.23 .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations model electronic properties and reaction pathways, such as nucleophilic acyl substitution. Validation via experimental kinetic studies or intermediate trapping ensures computational accuracy .

Q. What strategies resolve discrepancies in reported physicochemical properties of this compound?

Replicate measurements under standardized conditions (e.g., ASTM methods) and cross-reference multiple databases (e.g., PubChem, NIST). Calibrate instruments using certified reference materials to minimize systematic errors .

Q. How can researchers optimize the scalability of this compound synthesis for industrial-grade production?

Implement continuous-flow reactors to enhance heat and mass transfer. Use acid-resistant catalysts (e.g., Amberlyst-15) for reusable, high-yield esterification. Process analytical technology (PAT) tools like in-line IR spectroscopy enable real-time monitoring .

Methodological Notes

  • Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be included in appendices, while processed data (e.g., purity percentages) belong in the main text to support conclusions .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR) and report confidence intervals for replicated experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.